2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE
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Description
2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications
Comprehensive Bioactivity Data Collection
ChEMBL is a cornerstone in the field of chemical biology and drug discovery, offering an extensive compilation of bioactivity data. This includes binding, functional, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) information for a multitude of drug-like bioactive compounds. The database is continuously updated with data manually abstracted from the primary scientific literature, thereby ensuring its relevance and utility across diverse research problems within chemical biology and drug discovery domains (Gaulton et al., 2016).
Enhancement of Database Features
Recent updates to ChEMBL have significantly enhanced its functionality. New features include the annotation of assays and targets using ontologies, the inclusion of targets and indications for clinical candidates, and the addition of metabolic pathways for drugs. These improvements facilitate more precise and comprehensive searches, enabling researchers to access a richer dataset for their studies (Gaulton et al., 2011).
Support for Crop Protection Research
Expanding beyond human health research, ChEMBL has also incorporated crop protection data. This includes bioactivity data for insecticidal, fungicidal, and herbicidal compounds, broadening the database's applicability to agricultural sciences. By doing so, ChEMBL supports the identification of chemical scaffolds active against various targets relevant to crop protection, demonstrating its versatility and utility in addressing a wide range of scientific inquiries (Gaulton et al., 2015).
Streamlining Access Through Web Services
To facilitate easier access to its vast dataset, ChEMBL has developed web services that allow for streamlined retrieval of data and integration into drug discovery workflows. These services expose a significant amount of data from the underlying database and introduce new functionalities, enabling the development of applications and data processing workflows that are highly relevant to drug discovery and chemical biology research (Davies et al., 2015).
Contribution to Chemogenomics
ChEMBL's comprehensive dataset supports chemogenomic studies by providing a platform for the systematic study of the biological effects of a broad array of small molecular-weight ligands across a wide range of macromolecular targets. This enables the identification and validation of therapeutic targets and the detection of drug candidates, thereby accelerating the development of new treatments for various diseases (Rognan, 2007).
Properties
IUPAC Name |
N-tert-butyl-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-18(2,3)19-13(24)10-22-17(26)23-12-6-8-28-14(12)15(25)21(16(23)20-22)9-11-5-4-7-27-11/h4-8H,9-10H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJDVCGRZCWLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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